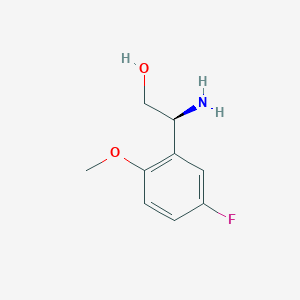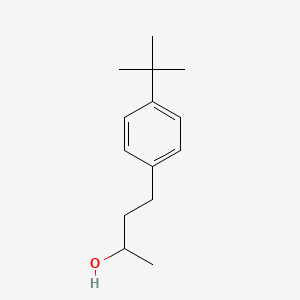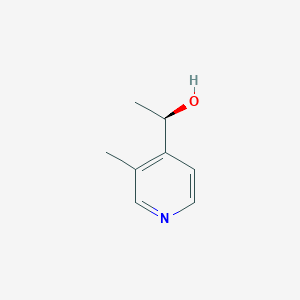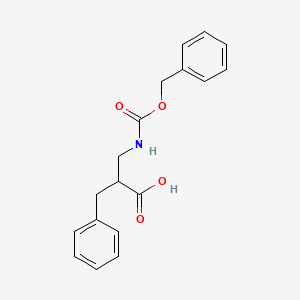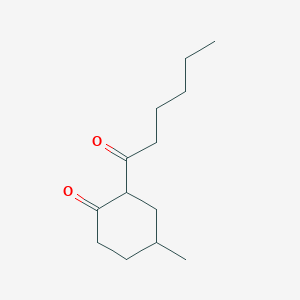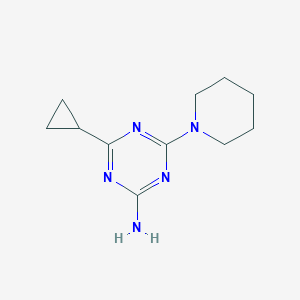
Methyl 2-(trifluoromethyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(trifluoromethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C8H12F3NO2. It is a piperidine derivative, characterized by the presence of a trifluoromethyl group at the second position and a carboxylate ester group at the fourth position of the piperidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(trifluoromethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethylating agents. One common method is the reaction of 2-(trifluoromethyl)piperidine with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(trifluoromethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
Methyl 2-(trifluoromethyl)piperidine-4-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 2-(trifluoromethyl)piperidine-4-carboxylate and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may act on enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The exact pathways and targets depend on the specific application and derivative being studied.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Similar in structure but with a pyrimidine ring instead of a piperidine ring.
4-(Trifluoromethyl)piperidine: Lacks the carboxylate ester group, making it less versatile in certain synthetic applications.
Uniqueness
Methyl 2-(trifluoromethyl)piperidine-4-carboxylate is unique due to the combination of the trifluoromethyl group and the carboxylate ester group on the piperidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C8H12F3NO2 |
|---|---|
Peso molecular |
211.18 g/mol |
Nombre IUPAC |
methyl 2-(trifluoromethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C8H12F3NO2/c1-14-7(13)5-2-3-12-6(4-5)8(9,10)11/h5-6,12H,2-4H2,1H3 |
Clave InChI |
HANQCLPESNCXRF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCNC(C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


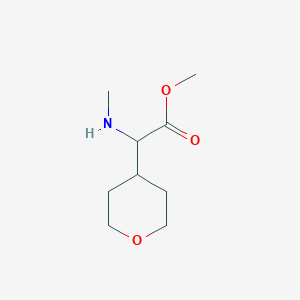
![2H,3H-furo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13543319.png)

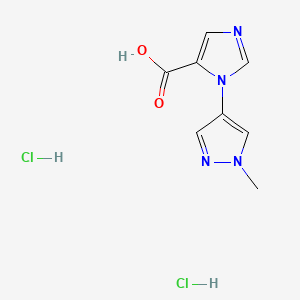
![1-{6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one](/img/structure/B13543334.png)
